REACTION_CXSMILES
|
[CH2:1]([N:8]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:9]1[CH:10]=[C:11]([C:19](OC)=[O:20])[C:12]([C:15](OC)=[O:16])=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].O>C1COCC1>[CH2:23]([N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:9]1[CH:14]=[CH:13][C:12]([CH2:15][OH:16])=[C:11]([CH2:19][OH:20])[CH:10]=1)[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
1.03 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
100-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dimethyl 4-(dibenzylamino)benzene-1,2-dicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C=1C=C(C(=CC1)C(=O)OC)C(=O)OC)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
38 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
26 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the internal temperature <5° C. (ca. 1.5 h addition)
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature over 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the internal temperature <15° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Solka-Floc® with the aid of 40 L of THF [note
|
Type
|
FILTRATION
|
Details
|
the filtration
|
Type
|
WAIT
|
Details
|
is slow, ca. 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
] and concentrated to ca. 21 L (ca. 3 volumes)
|
Type
|
ADDITION
|
Details
|
Toluene (56 L, 8 volumes) was added
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to ca. 35 L (ca. 5 volumes)
|
Type
|
ADDITION
|
Details
|
Seed crystals were then added
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was further concentrated to ca. 28 L (4 volumes)
|
Type
|
ADDITION
|
Details
|
Heptane (70 L) was then added over 90 min
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the crystallization
|
Type
|
CUSTOM
|
Details
|
was aged at room temperature until <3% of the dial
|
Type
|
CUSTOM
|
Details
|
remained in the mother liquor (ca. 3 h)
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 20 L of a 1:2 toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
heptane solution and 30 L of heptane, and dried under vacuum with a nitrogen sweep
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(C1=CC(=C(C=C1)CO)CO)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |